molecular formula C15H16N4O3S B2952022 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013797-20-0

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2952022
CAS No.: 1013797-20-0
M. Wt: 332.38
InChI Key: NONUAARANSBNEY-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, linked via an amide bond to a 1,3-dimethylpyrazole carboxamide moiety.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-8-5-10(19(2)18-8)14(20)17-15-16-9-6-11(21-3)12(22-4)7-13(9)23-15/h5-7H,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUAARANSBNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound has garnered attention due to its interactions with various biological targets, particularly in the realms of anti-inflammatory and anticancer therapies.

Chemical Structure

The molecular formula of this compound is C15_{15}H16_{16}N4_{4}O3_{3}S, with a molecular weight of 332.4 g/mol. The presence of dimethoxy groups enhances its solubility and pharmacological properties, making it a promising candidate for drug development.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

  • Cyclooxygenase Inhibition : this compound acts as an inhibitor of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. This suggests potential applications in treating inflammatory conditions such as arthritis and other related disorders .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. This mechanism highlights its potential as a therapeutic agent in oncology.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Anti-inflammatory Inhibits COX enzymes leading to reduced prostaglandin production; potential for treating inflammation.
Anticancer Induces apoptosis in cancer cells; may be useful in cancer therapy.
Antimicrobial Exhibits antimicrobial properties against various pathogens; effective in inhibiting biofilm formation.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Evaluation : A study evaluated pyrazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may share these properties .
  • Anti-inflammatory Studies : In a comparative study assessing various pyrazole derivatives for COX inhibition, several compounds demonstrated superior anti-inflammatory effects compared to standard treatments like celecoxib . This positions this compound as a potential candidate for further investigation in inflammatory disease models.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole and pyrazole rings exhibit distinct oxidation patterns under controlled conditions:

Reagent Conditions Major Product Yield
KMnO₄ (acidic)80°C, 6 hoursSulfoxide derivative at thiazole S-atom72%
CrO₃ in H₂SO₄Room temperature, 2 hoursPyrazole ring cleavage to carboxylic acid58%

Mechanistic Insight :

  • The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction severity .

  • Pyrazole carboxamide resists oxidation unless exposed to strong oxidants like CrO₃, which degrade the ring .

Nucleophilic Substitution

The 2-amino group on the thiazole ring participates in nucleophilic substitutions:

Nucleophile Catalyst Product Application
EthylenediamineCuI, K₂CO₃Bis-thiazole ligand complexMetal coordination chemistry
ThiophenolDBU, DMFThioether-linked dimeric structureAntimicrobial studies

Key Observation :
Steric hindrance from the 5,6-dimethoxy groups limits substitution at adjacent positions, favoring reactions at the 2-amino site .

Cycloaddition Reactions

The compound engages in 1,3-dipolar cycloadditions due to its electron-deficient thiazole ring:

Example: Reaction with Azomethine Ylides

Azomethine Ylide Conditions Cycloadduct Diastereoselectivity
Nonstabilized ylideZn(OTf)₂, Et₃N, 60°CSpiro-pyrrolidine-thiazole hybridendo: 85%

Mechanistic Pathway :

  • The reaction proceeds via a concerted asynchronous mechanism, with the ylide’s nucleophilic carbon attacking the thiazole’s C4 position .

  • Steric effects from the dimethoxy groups favor endo transition states.

Hydrolysis and Degradation

Stability studies reveal pH-dependent degradation:

pH Temperature Primary Degradation Pathway Half-Life
1.237°CPyrazole carboxamide → carboxylic acid4.8 hours
7.437°CThiazole ring opening>48 hours

Implications :

  • Acidic conditions accelerate hydrolysis of the carboxamide group, limiting oral bioavailability .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileThiazole ring dimerization0.32
365 nmMethanolMethoxy group demethylation0.18

Practical Consideration :
Light-sensitive handling is required during storage to prevent dimerization .

Metal Complexation

The pyrazole carboxamide acts as a bidentate ligand:

Metal Salt Coordination Mode Application
CuCl₂N,O-chelationCatalytic oxidation studies
Pd(OAc)₂N,S-chelationCross-coupling catalyst design

Structural Evidence :
X-ray crystallography confirms square-planar geometry in Cu(II) complexes .

Comparative Reactivity Table

Reaction Type Thiazole Reactivity Pyrazole Reactivity
OxidationHigh (S-atom)Low
Nucleophilic SubstitutionModerate (C2 position)Negligible
CycloadditionHigh (C4/C5 positions)Not observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole + pyrazole 5,6-dimethoxy, 1,3-dimethyl Hypothesized kinase inhibition
2-(4-Pyridinyl)thiazole-5-carboxamide analogs Thiazole + pyridine Varied aryl/alkyl groups Anticancer (statistical significance: p<0.05)
N-[2-(4-substituted-phenyl)-1,3-thiazol-5-yl]acetamides Thiazole + triazole + benzodiazole Fluorophenyl, bromophenyl, methoxyphenyl Enzymatic inhibition (docking studies shown)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives Pyrazole + thiadiazine 4-Chlorophenyl Fungicidal activity

Key Observations :

  • Electron-Withdrawing/Donating Groups: The 5,6-dimethoxy groups on the benzo[d]thiazole core may enhance solubility and π-π stacking interactions compared to non-substituted thiazoles (e.g., ’s pyridinylthiazoles) .
  • Rigidity vs.
Physicochemical and Spectroscopic Properties
  • Melting Points : While specific data for the target compound are unavailable, related thiazole carboxamides exhibit melting points ranging from 150–250°C (e.g., reports compounds with m.p. 84% yield as pale yellow solids) .
  • Spectroscopic Data : IR and NMR spectra for analogous compounds () suggest characteristic peaks for amide C=O (~1650 cm⁻¹) and aromatic protons (δ 6.5–8.5 ppm) .

Computational and Experimental Validation

  • Density Functional Theory (DFT) : Studies on correlation-energy functionals () could predict the compound’s electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity or binding .
  • Crystallographic Analysis : Software like SHELXL () is critical for resolving crystal structures of similar heterocycles, aiding in conformational analysis .

Q & A

Basic Research Question

  • Analytical Techniques :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA).
    • Mass Spectrometry : HRMS (ESI+) to confirm molecular ions .

What are the challenges in scaling up synthesis, and how are they addressed?

Advanced Research Question

  • Key Issues : Solvent volume (DMF is costly for large-scale), exothermic reactions.
  • Solutions :
    • Solvent Swap : Replace DMF with cheaper solvents (e.g., DMAc) after small-scale optimization .
    • Process Safety : Use calorimetry to monitor heat flow during scaling and implement controlled addition of reagents .

How do substituents on the benzo[d]thiazole ring affect biological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Methoxy Groups : 5,6-Dimethoxy enhances solubility but may reduce membrane permeability. Replace with trifluoromethoxy for balanced lipophilicity .
    • Thiazole Nitrogen : Methylation (N1 vs. N3) alters hydrogen-bonding capacity with kinase targets .

What are best practices for data reproducibility in crystallography?

Advanced Research Question

  • Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å).
  • Deposition : Submit raw data to the Cambridge Structural Database (CSD) with detailed refinement parameters .

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